![molecular formula C12H9O2- B1228651 1-Naphthylacetate](/img/structure/B1228651.png)
1-Naphthylacetate
Overview
Description
1-naphthaleneacetate is a monocarboxylic acid anion that is the conjugate base of 1-naphthaleneacetic acid, arising from the deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a 1-naphthaleneacetic acid.
Scientific Research Applications
Synthesis and Catalysis
- 1-Naphthylacetate has been used in the synthesis of methyl 1-naphthylacetate, employing various catalysts like NKC-9 resin and cation exchange resin under microwave irradiation, demonstrating high yields and efficiency in the esterification process (Chen He-lian, 2006); (Chen Helian, 2007).
Analytical Methodology
- It is used in developing analytical methods for determining plant growth regulators like 1-naphthylacetic acid and 2-naphthoxyacetic acid in fruits and vegetables, using techniques such as room temperature phosphorescence (Pulgarín et al., 2012); (Murillo Pulgarín et al., 2012).
Spectroscopic Studies
- The substance has been involved in studies focusing on the polarization IR spectra of hydrogen bonds in 1-naphthylacetic and 2-naphthylacetic acid crystals, which helps in understanding the spectral properties and molecular interactions in these compounds (Flakus & Chełmecki, 2004).
Enzyme Kinetics
- 1-Naphthylacetate has been used in the fluorometric assay of cholinesterase activity, providing a method to assess enzyme kinetics and inhibitor assessment (Siegel, Lehrer, & Silides, 1966).
Material Science
- In material science, it's used in the preparation of pH-responsive materials for controlled release applications, showing potential in agricultural and environmental applications (Pang et al., 2019).
Polymer Chemistry
- Its derivatives have been employed in the synthesis of novel photoactive heterocyclic polyimides, demonstrating the versatility of 1-naphthylacetate in advanced polymer chemistry (Mallakpour, Hajipour, & Mahdavian, 2000).
Complex Formation
- The compound has been studied for its ability to form complexes with metals like nickel and cobalt, which has implications in fields like coordination chemistry and material science (Chundak et al., 1986).
properties
IUPAC Name |
2-naphthalen-1-ylacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,13,14)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPINYUDVPFIRX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9O2- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.